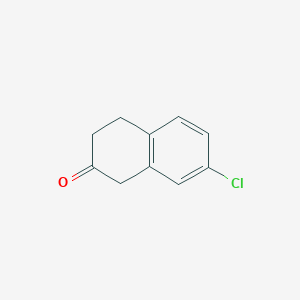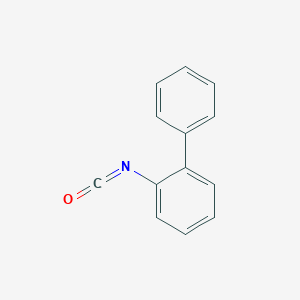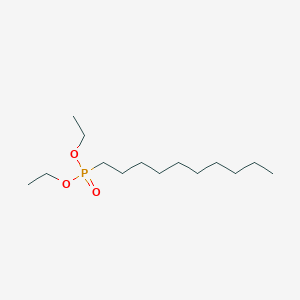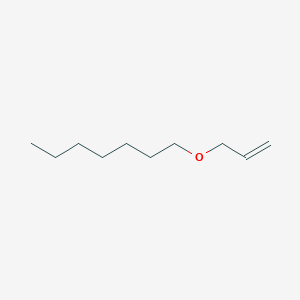
1-(2-Propenyloxy)heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Propenyloxy)heptane, also known as allyl heptanoate, is a chemical compound commonly used in the fragrance and flavor industry. This compound is known for its fruity, sweet, and floral aroma and is often used in perfumes, soaps, and candles. However, 1-(2-Propenyloxy)heptane also has several scientific research applications, including its potential use in the treatment of various diseases and disorders.
Mécanisme D'action
The mechanism of action of 1-(2-Propenyloxy)heptane is not fully understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and oxidative stress.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-(2-Propenyloxy)heptane has several biochemical and physiological effects, including anti-inflammatory and antioxidant activity. This compound has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that play a key role in the development of inflammation. Additionally, 1-(2-Propenyloxy)heptane has been shown to scavenge free radicals and protect against oxidative stress, which can cause damage to cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-Propenyloxy)heptane in lab experiments is its relatively low toxicity. This compound has been shown to have a low level of acute toxicity, which makes it a safer alternative to other compounds that may be more toxic. However, one limitation of using 1-(2-Propenyloxy)heptane in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 1-(2-Propenyloxy)heptane. One area of interest is its potential use in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, research could focus on the development of new synthetic routes for the production of this compound, as well as its potential use in the food and beverage industry. Finally, further studies could explore the potential side effects and toxicity of 1-(2-Propenyloxy)heptane, as well as its interactions with other compounds and medications.
Méthodes De Synthèse
1-(2-Propenyloxy)heptane can be synthesized through the esterification of heptanoic acid and 1-(2-Propenyloxy)heptane alcohol. This reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is a clear, colorless liquid with a strong fruity odor.
Applications De Recherche Scientifique
1-(2-Propenyloxy)heptane has been the subject of several scientific studies due to its potential therapeutic properties. Research has shown that this compound has anti-inflammatory, antioxidant, and antimicrobial properties, which make it a promising candidate for the treatment of various diseases and disorders.
Propriétés
Numéro CAS |
16519-24-7 |
|---|---|
Nom du produit |
1-(2-Propenyloxy)heptane |
Formule moléculaire |
C10H20O |
Poids moléculaire |
156.26 g/mol |
Nom IUPAC |
1-prop-2-enoxyheptane |
InChI |
InChI=1S/C10H20O/c1-3-5-6-7-8-10-11-9-4-2/h4H,2-3,5-10H2,1H3 |
Clé InChI |
BWRRFWFYPAZQMD-UHFFFAOYSA-N |
SMILES |
CCCCCCCOCC=C |
SMILES canonique |
CCCCCCCOCC=C |
Autres numéros CAS |
16519-24-7 |
Synonymes |
1-(2-Propenyloxy)heptane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



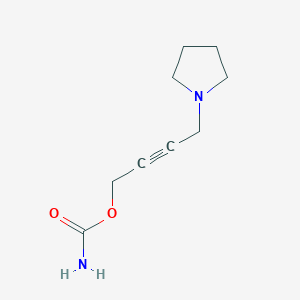
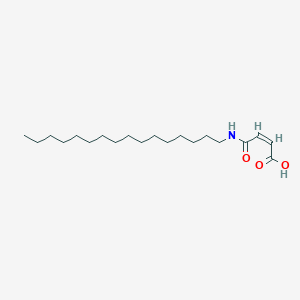
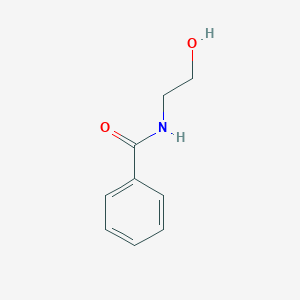
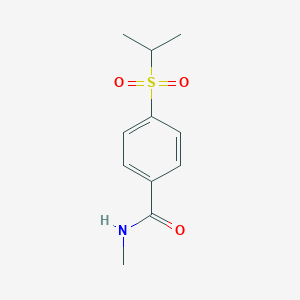
![Ethanethioic acid, S-[2-(dimethylamino)ethyl] ester](/img/structure/B97198.png)
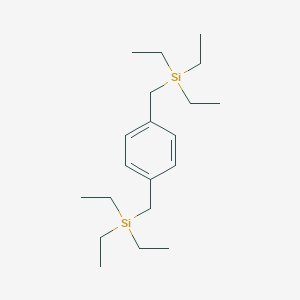
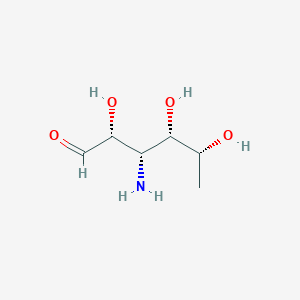
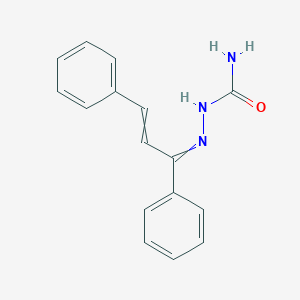
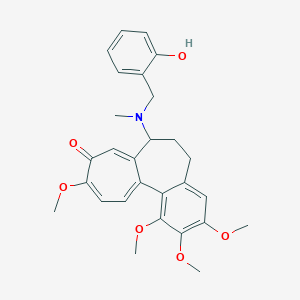
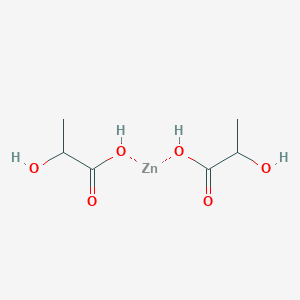
![3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine](/img/structure/B97209.png)
